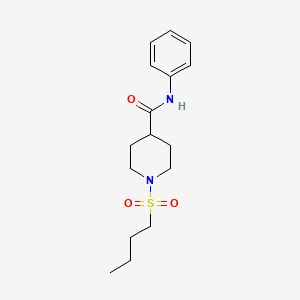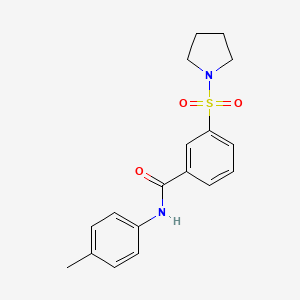
1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has garnered interest due to its unique chemical structure and potential applications. The core structure includes a pyrrolidine ring, which is a common motif in many biologically active compounds.
Synthesis Analysis
The synthesis of similar compounds involves multistep processes typically starting from commercially available anilines or acids. For example, a related compound was synthesized starting from 4-trifluoromethoxyaniline using the Paal-Knorr method for pyrrole ring formation followed by a series of reactions to introduce the thiazole ring (Vovk et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. For instance, N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were structurally investigated through NMR and mass spectra, revealing the presence of diastereoisomeric pairs (Demir-Ordu et al., 2015).
Chemical Reactions and Properties
The compound's chemical properties, such as reactivity and interactions, are often studied through computational methods and spectroscopic analyses. For example, quantum mechanical and spectroscopic investigations were conducted on a similar compound, revealing insights into its electronic properties and interaction landscapes (Diwaker, 2014).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structures are crucial for understanding the compound's behavior in different environments. Research on similar compounds has shown that their melting temperatures can depend on lattice energy and molecular symmetry (Gallagher et al., 2022).
科学的研究の応用
Synthesis of Related Compounds
Compounds with structural elements similar to the queried chemical have been synthesized for potential biological applications. For instance, the synthesis of novel pyrrolo[1,2-e]imidazole derivatives showing potential antimicrobial activity represents an innovative approach to creating new therapeutic agents (Nural et al., 2018). Similarly, compounds incorporating the thiazole moiety, like the synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, have been evaluated for their anticancer and antimicrobial properties, indicating a broad spectrum of biological activity (Katariya et al., 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds similar to the queried chemical. The antimicrobial screening of newly synthesized tetrahydropyrimidine derivatives highlights the potential of such compounds to serve as effective agents against bacterial and fungal infections (Akbari et al., 2008). These findings are crucial for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance.
Molecular Docking and Biological Activity Predictions
The molecular docking studies of synthesized compounds, such as the pyridine and fused pyridine derivatives, provide insights into their potential biological activities, including antimicrobial and antioxidant properties. This approach aids in the rational design of compounds with enhanced biological activities (Flefel et al., 2018).
Anticancer Activity
Compounds featuring a thiazole moiety have been synthesized and evaluated for their anticancer activity, demonstrating the versatility of these compounds in drug development. The synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibit good inhibitory activity against various cancer cell lines, emphasizing their potential as anticancer agents (Atta et al., 2021).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-8-22-15(17-9)18-14(21)10-6-13(20)19(7-10)12-4-2-11(16)3-5-12/h2-5,8,10H,6-7H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNONBQOYHKVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)


![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)